

Application Notes and Protocols for High-Cell-Density Fermentation of (+)-cis-Abienol

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Compound of Interest

Compound Name: (+)-cis-Abienol

Cat. No.: B15563736

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Introduction

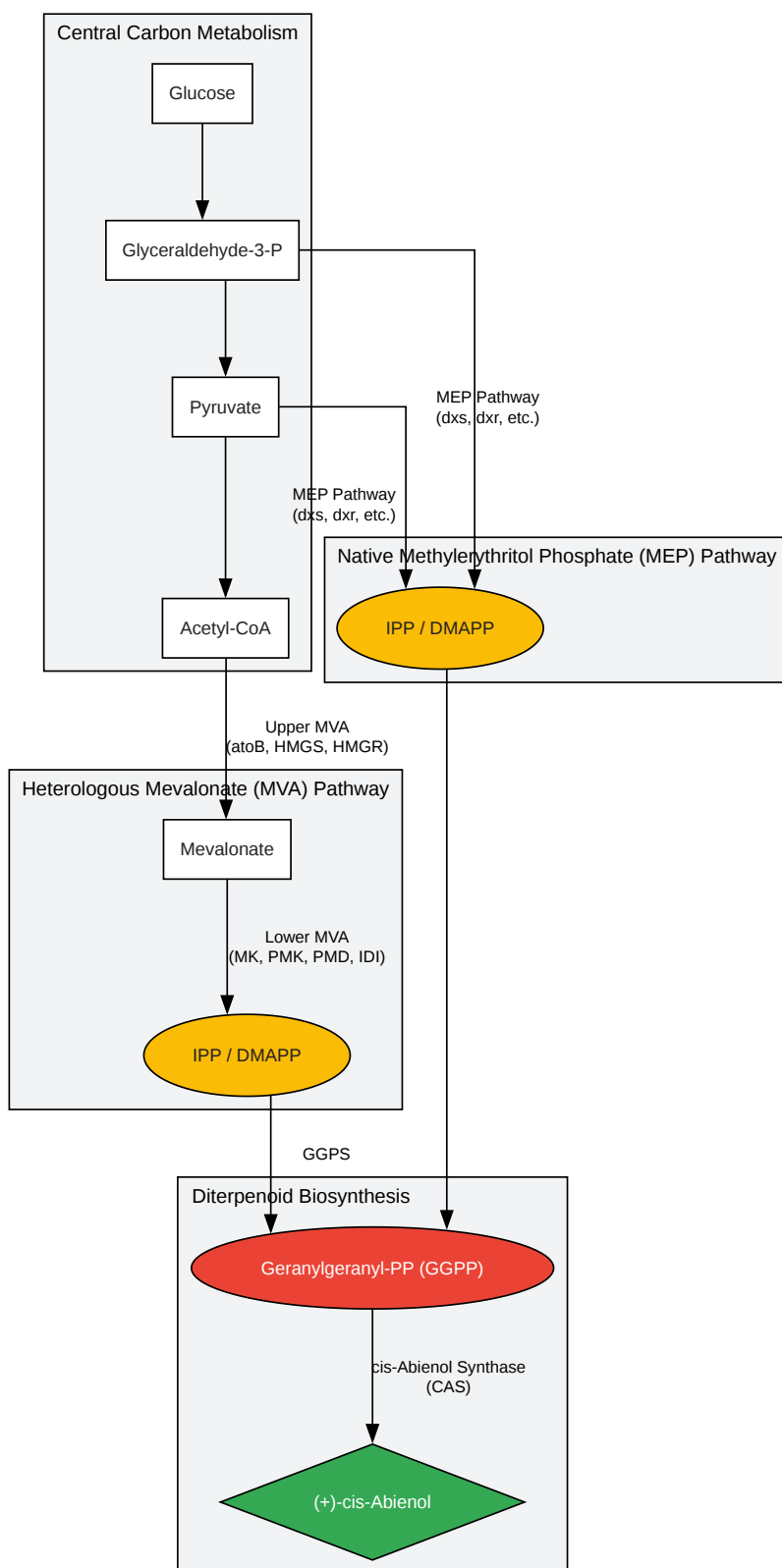
(+)-cis-Abienol is a naturally occurring labdane-type diterpenoid alcohol found in plants such as the balsam fir (*Abies balsamea*) and tobacco (*Nicotiana tabacum*).^{[1][2]} It serves as a valuable precursor for the semi-synthesis of amber compounds, like Ambrox®, which are highly sought-after ingredients in the fragrance industry as a sustainable alternative to ambergris.^[1]^[3] Traditional extraction from plant sources is often inefficient and unsustainable. Metabolic engineering of microbial hosts, particularly *Escherichia coli*, coupled with high-cell-density fermentation, presents a promising platform for the scalable and economical production of **(+)-cis-abienol**.^{[3][4]}

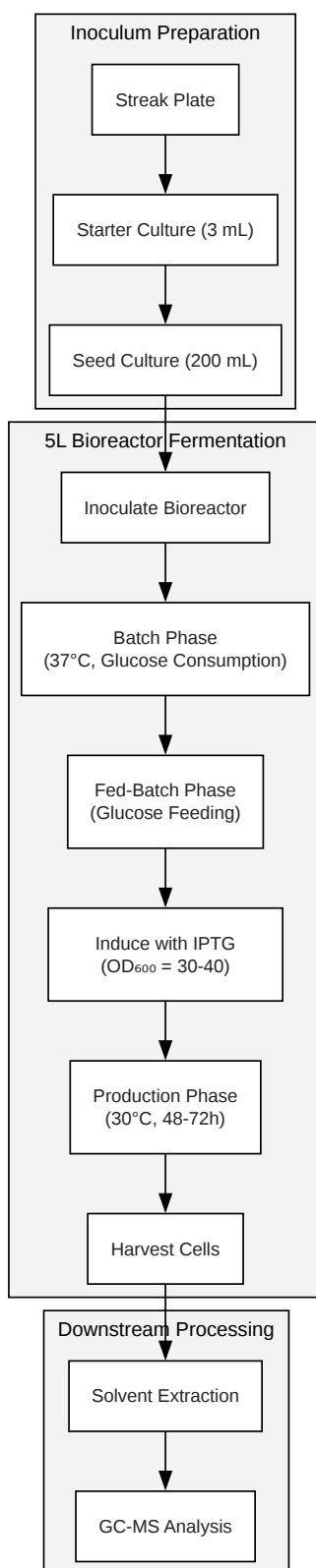
These application notes provide a comprehensive overview and detailed protocols for the production of **(+)-cis-abienol** using metabolically engineered *E. coli* in a high-cell-density, fed-batch fermentation process.

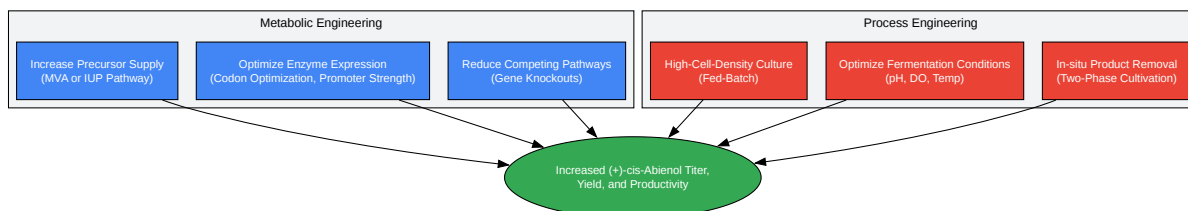
Metabolic Pathway Engineering for (+)-cis-Abienol Production

The de novo biosynthesis of **(+)-cis-abienol** in *E. coli* requires the introduction of a heterologous metabolic pathway to convert central carbon metabolites into the final product. While *E. coli* possesses a native methylerythritol 4-phosphate (MEP) pathway for synthesizing

isoprenoid precursors, its capacity is often insufficient for high-level production of diterpenes.[5] [6] Therefore, engineering strategies typically focus on introducing the more efficient mevalonate (MVA) pathway or the isopentenol utilization pathway (IUP) to boost the supply of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1][4][6] These precursors are then converted to the C20 molecule geranylgeranyl diphosphate (GGPP), which is the direct substrate for the final cyclization step to produce **(+)-cis-abienol**, catalyzed by a specific diterpene synthase.[1]







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